molecular formula C6H10Cl2O4 B11829692 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose CAS No. 78508-21-1

1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose

Cat. No.: B11829692
CAS No.: 78508-21-1
M. Wt: 217.04 g/mol
InChI Key: DPQRLGLZWCGBGE-ARQDHWQXSA-N
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Description

1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose is a chlorinated derivative of fructoseThe compound has the molecular formula C6H10Cl2O4 and a molecular weight of 217.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose can be synthesized through the chlorination of fructose derivatives. The process involves the selective substitution of hydroxyl groups with chlorine atoms. The reaction typically requires the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to achieve the desired chlorination .

Industrial Production Methods

In industrial settings, the production of this compound is often integrated into the manufacturing process of sucralose. The compound is generated as a byproduct during the chlorination steps involved in sucralose synthesis. The process is optimized to maximize the yield of sucralose while minimizing the formation of impurities .

Chemical Reactions Analysis

Types of Reactions

1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose involves its interaction with biological molecules. The compound can activate sweet taste receptors (T1R2/T1R3) on enteroendocrine cells, leading to increased secretion of hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). These hormones play a role in regulating glucose metabolism and insulin secretion .

Comparison with Similar Compounds

Similar Compounds

    Sucralose: A widely used artificial sweetener with a similar chlorinated structure.

    1,6-Dichloro-1,6-dideoxyfructose: Another chlorinated fructose derivative with similar properties.

    4-Chloro-4-deoxy-alpha-D-galactopyranoside: A related compound used in the synthesis of sucralose.

Uniqueness

1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose is unique due to its specific chlorination pattern and its role as an impurity in sucralose production. Its distinct chemical structure and reactivity make it a valuable compound for research and industrial applications .

Biological Activity

1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose (DCDF) is a synthetic compound derived from beta-D-fructose. It features two chlorine atoms substituted at the 1 and 6 positions of the fructofuranose structure, which significantly alters its biological properties compared to its parent compound. This compound is often studied for its potential applications in pharmaceuticals and biochemistry, particularly in relation to its biological activity.

  • Molecular Formula : C₆H₁₀Cl₂O₄
  • Molecular Weight : 201.05 g/mol
  • Structure : The chlorination at specific positions contributes to unique reactivity and interaction with biological molecules.

Interaction with Biological Molecules

Research indicates that this compound exhibits various interactions with biological systems. The substitution of chlorine atoms can enhance or inhibit the compound's reactivity with enzymes and receptors.

Enzyme Inhibition Studies

  • Inhibition of Glycosyltransferases : Preliminary studies suggest that DCDF may inhibit certain glycosyltransferases, enzymes critical for carbohydrate metabolism. This inhibition could affect the synthesis of glycoproteins and glycolipids, impacting cellular functions.
  • Impact on Sweet Taste Receptors : As a derivative of fructose, DCDF's interaction with sweet taste receptors has been explored. It may act as a positive allosteric modulator, enhancing the sweetness perception similar to sucralose, which also contains chlorinated sugar components .

Case Studies

A notable study examined the pharmacokinetics of related chlorinated sugars in human subjects:

  • Study Design : Eight healthy male volunteers received an oral dose of (14)C-labeled trichlorogalactosucrose (which includes components similar to DCDF).
  • Findings : The study reported a significant recovery of radioactivity in feces (78.3%) and urine (14.4%), indicating that such compounds are metabolized and excreted effectively. The effective half-life was calculated at approximately 13 hours .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundPotential enzyme inhibition; sweet taste modulation
SucralosePositive allosteric modulation of sweet taste receptors
DichlorosucroseInhibitory effects on pollen germination
TrichlorogalactosucroseSignificant fecal and urinary excretion

Future Directions in Research

Further research is needed to elucidate the full scope of biological activities associated with this compound. Key areas for future investigation include:

  • Mechanistic Studies : Detailed investigations into how DCDF interacts at the molecular level with enzymes and receptors.
  • Clinical Trials : Conducting clinical studies to assess safety and efficacy in humans.
  • Comparative Studies : Evaluating the biological activity of DCDF against other chlorinated sugars to understand their relative potency and mechanisms.

Properties

CAS No.

78508-21-1

Molecular Formula

C6H10Cl2O4

Molecular Weight

217.04 g/mol

IUPAC Name

(2S,3S,4S,5S)-2,5-bis(chloromethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C6H10Cl2O4/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,9-11H,1-2H2/t3-,4-,5+,6-/m1/s1

InChI Key

DPQRLGLZWCGBGE-ARQDHWQXSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(CCl)O)O)O)Cl

Canonical SMILES

C(C1C(C(C(O1)(CCl)O)O)O)Cl

Origin of Product

United States

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